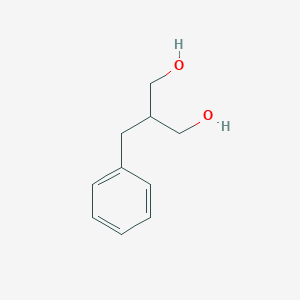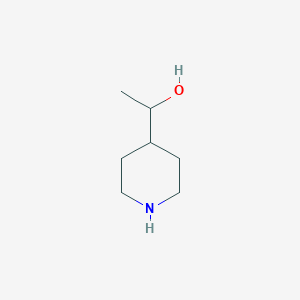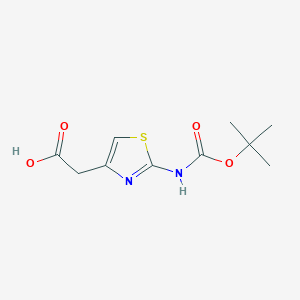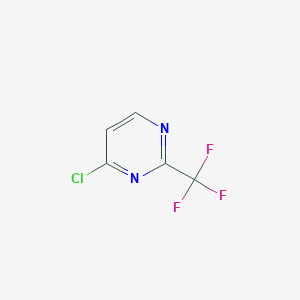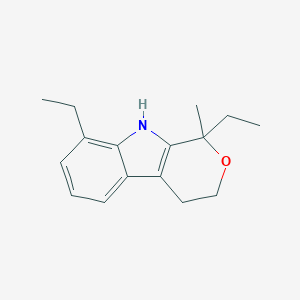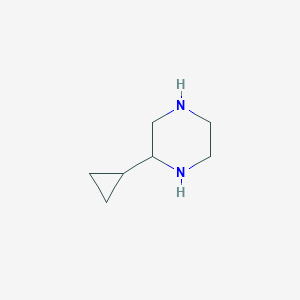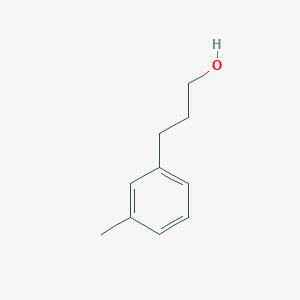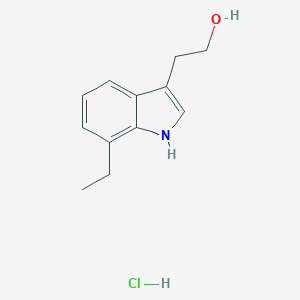
2-(Diethylamino)-N,N-diethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
この化合物は、有機エレクトロニクスや材料科学において貴重な構成要素となる、独自の電子特性で知られています .
2. 製法
合成経路と反応条件: トリチオフェンは、以下の方法を含む様々な方法で合成できます。
1,4-ジカルボニル化合物の環化: この方法は、1,4-ジカルボニル化合物を、五硫化四リンやローソン試薬などの硫黄源と反応させることを含みます.
パール-クノール合成: この古典的な方法は、1,4-ジケトンを元素硫黄または硫黄含有試薬と環化させることを含みます.
アルキンオールの脱水と硫黄環化: この方法は、元素硫黄またはエチルキサンタン酸カリウムを硫黄源として使用します.
工業的生産方法: トリチオフェンの工業生産には、通常、入手しやすいチオフェン誘導体とその後の制御された条件下での環化が用いられます。試薬や反応条件の選択は、目的とする置換パターンと収率の最適化によって異なります .
作用機序
トリチオフェンの様々な用途における作用機序は、主にその電子特性に基づいています。トリチオフェンの完全なπ共役は、効率的な電子移動を促進し、有機電子デバイスにおいて優れた電子供与体または受容体となります . 光触媒では、トリチオフェン系COFは、電子移動経路を通じてジオキシゲンを活性化し、選択的酸化反応を促進できます .
生化学分析
Biochemical Properties
. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is likely to be complex and may involve both covalent and non-covalent bonds .
Cellular Effects
Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Future studies should focus on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
Future studies should aim to identify any enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels .
Subcellular Localization
Future studies should aim to identify any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions: Trithiophene can be synthesized through various methods, including:
Cyclization of 1,4-dicarbonyl compounds: This method involves the reaction of 1,4-dicarbonyl compounds with sulfur sources such as tetraphosphorus decasulfide or Lawesson’s reagent.
Paal-Knorr synthesis: This classical method involves the cyclization of 1,4-diketones with elemental sulfur or sulfur-containing reagents.
Dehydration and sulfur cyclization of alkynols: This method uses elemental sulfur or potassium ethyl xanthate as sulfur sources.
Industrial Production Methods: Industrial production of trithiophene often involves the use of readily available thiophene derivatives and their subsequent cyclization under controlled conditions. The choice of reagents and reaction conditions can vary depending on the desired substitution pattern and yield optimization .
化学反応の分析
反応の種類: トリチオフェンは、以下の反応を含む様々な化学反応を起こします。
酸化: トリチオフェンは、過酸化水素やm-クロロ過安息香酸などの酸化剤を用いて、スルホキシドおよびスルホンを生成するように酸化できます.
還元: トリチオフェンの還元は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を用いて実現できます.
一般的な試薬と条件:
酸化: 過酸化水素、m-クロロ過安息香酸、およびその他の過酸化物。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。
主な生成物:
酸化: スルホキシドおよびスルホン。
還元: 還元されたチオフェン誘導体。
置換: 様々な官能基を持つ置換トリチオフェン.
科学的研究の応用
トリチオフェンは、以下のものなど、科学研究において幅広い用途を持っています。
有機エレクトロニクス: 有機半導体、有機太陽電池、有機発光ダイオード(OLED)の構成要素として使用されています.
光触媒: 可視光駆動光触媒反応のための共有結合性有機骨格(COF)に用いられています.
バイオセンサー: その優れた電子特性により、バイオセンサーの開発に利用されています.
類似化合物との比較
トリチオフェンは、以下のものなどの他の硫黄含有ヘテロ環と比較できます。
チオフェン: 単一のチオフェン環、より単純で異なる電子特性を持つ.
ビチオフェン: 2つの縮合チオフェン環、チオフェンとトリチオフェンの間の中間的な特性を持つ.
テトラチオフェン: 4つの縮合チオフェン環、トリチオフェンよりも優れた電子特性を持つ.
トリチオフェンの独自性: トリチオフェンの独自の構造は、3つの縮合チオフェン環を備え、安定性と電子特性のバランスがとれており、特に有機エレクトロニクスと材料科学において貴重な存在となっています .
特性
IUPAC Name |
2-(diethylamino)-N,N-diethylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-5-11(6-2)9-10(13)12(7-3)8-4/h5-9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBJZXGXJGLKNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)N(CC)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50537952 |
Source


|
| Record name | N,N,N~2~,N~2~-Tetraethylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50537952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27794-54-3 |
Source


|
| Record name | N,N,N~2~,N~2~-Tetraethylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50537952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Methyl-8-nitro-3,4-dihydro-2H-imidazo[5,1-b][1,3]thiazin-3-ol](/img/structure/B49497.png)
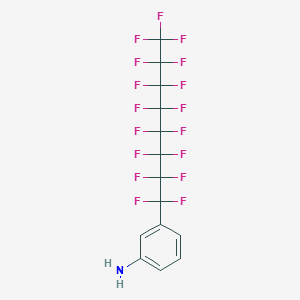
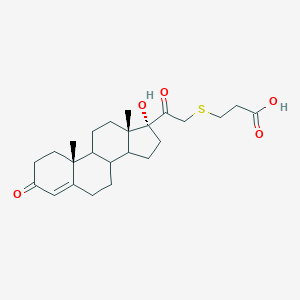
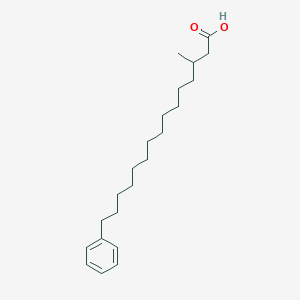
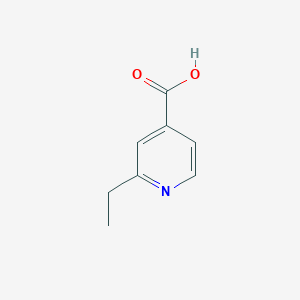
![3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B49508.png)
